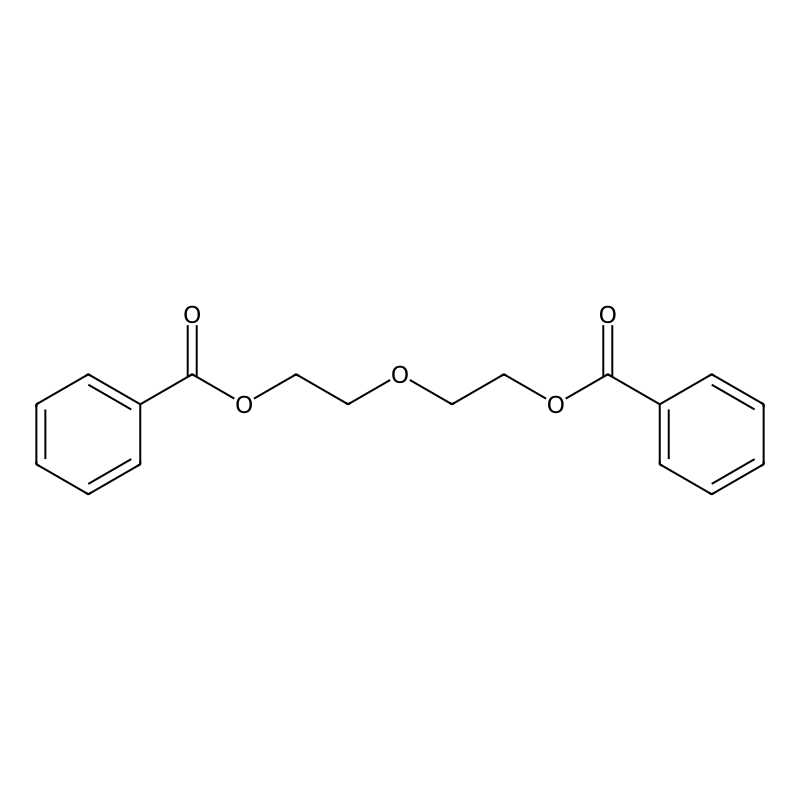

Diethylene glycol dibenzoate

C18H18O5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H18O5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: miscible

Synonyms

Canonical SMILES

Diethylene glycol dibenzoate is an organic compound classified as a dibenzoate ester. Its chemical formula is CHO, and it appears as a slightly yellowish, transparent oily liquid. This compound is synthesized through the esterification of benzoic acid and diethylene glycol, typically in the presence of a catalyst such as titanium tetraethoxide or ionic liquids . Diethylene glycol dibenzoate serves as a plasticizer, offering properties such as low volatility, excellent thermal stability, and good compatibility with various polymers including polyvinyl chloride and polyvinyl acetate .

Material Science:

- Plasticizer: DEGDB acts as a plasticizer, improving the flexibility and workability of various materials like polymers and coatings. This property makes it valuable for studying the mechanical properties and performance of these materials [].

- Sensor Development: Research explores the use of DEGDB in the fabrication of carbon black composite-based sensors. These sensors have potential applications in detecting electronic noise in various systems [].

Environmental Science:

- Migration Studies: DEGDB serves as a model compound in studies investigating the migration potential of chemicals from various materials, such as cookware, into food or the environment []. This helps assess potential risks associated with the use of these materials.

Toxicology Research:

- Endocrine Disruption: Studies investigate the potential of DEGDB to act as an endocrine disruptor, meaning it may interfere with the body's hormonal system. These studies use various models, including zebrafish, to assess the effects of DEGDB exposure on different biological processes []. It is important to note that this research is ongoing, and more data is needed to fully understand the potential risks of DEGDB.

The primary reaction for synthesizing diethylene glycol dibenzoate involves an esterification process:

This reaction can be catalyzed by various agents, including titanium tetraethoxide and ionic liquids, which enhance the reaction rate and yield . The process typically requires heating to facilitate the removal of water, driving the equilibrium toward product formation.

Diethylene glycol dibenzoate can be synthesized through several methods:

- Esterification with Titanium Tetraethoxide: This method involves heating benzoic acid with diethylene glycol in the presence of titanium tetraethoxide as a catalyst. It is noted for its rapid reaction time and minimal side effects .

- Ionic Liquid Catalysis: A more recent approach utilizes ionic liquids as catalysts for the esterification process. This method is characterized by lower temperatures and reduced raw material consumption while achieving high yields .

- Conventional Catalyst Methods: Traditional methods also employ various acids or bases to catalyze the reaction, though they may involve longer reaction times and higher temperatures compared to modern techniques .

Diethylene glycol dibenzoate finds extensive applications across multiple industries:

- Plasticizers: It is primarily used as a plasticizer in the production of flexible polyvinyl chloride products.

- Food Contact Materials: Due to its low toxicity, it is considered suitable for use in food packaging materials.

- Coatings and Adhesives: Its excellent thermal stability makes it valuable in formulations for coatings and adhesives.

- Cosmetics: It can be used in cosmetic formulations due to its compatibility with various ingredients .

Studies have explored the interactions of diethylene glycol dibenzoate with biological systems, particularly regarding its potential endocrine-disrupting effects. Research indicates that exposure to this compound can alter lipid metabolism pathways, similar to other known endocrine disruptors like bisphenol A. These findings highlight the need for further investigation into its safety profile and long-term effects on health .

Diethylene glycol dibenzoate shares similarities with several other compounds used primarily as plasticizers. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diethyl phthalate | CHO | Widely used plasticizer but has higher toxicity concerns. |

| Butyl benzyl phthalate | CHO | Known for good plasticizing properties but restricted due to health risks. |

| Dodecyl benzoate | CHO | Offers good thermal stability but less compatibility with PVC than diethylene glycol dibenzoate. |

| Diethylene glycol dibenzoate | CHO | Low toxicity, excellent compatibility with various polymers, suitable for food contact applications. |

Diethylene glycol dibenzoate stands out due to its lower toxicity profile and versatility in applications compared to other common plasticizers that have faced regulatory scrutiny.

DEGDB’s significance stems from its role as a non-phthalate plasticizer, addressing growing regulatory and environmental concerns over traditional alternatives like dioctyl phthalate (DOP). Academic interest focuses on its efficacy in PVC formulations, where it reduces the glass transition temperature ($$ T_g $$) and improves low-temperature flexibility compared to phthalates. Recent studies compare its biodegradability and toxicity with other dibenzoate esters, highlighting its potential as a “green” plasticizer.

Historical Evolution in Industrial Chemistry Literature

DEGDB’s development traces back to early 20th-century esterification techniques. Patents from the 2010s (e.g., CN102351703B, CN101492372A) optimized its synthesis using titanium-based catalysts and solvent-free methods, achieving yields >98%. Industrial adoption accelerated in the 2000s, particularly in PVC applications, as manufacturers sought safer alternatives to phthalates.

Nomenclature Evolution in Scientific Documentation

Initially termed “diglycol dibenzoate” or “2,2′-oxydiethylene dibenzoate,” DEGDB’s IUPAC name—2-(2-benzoyloxyethoxy)ethyl benzoate—standardized its identity in chemical databases. Commercial synonyms like Benzo Flex 2-45 reflect its branding in industrial markets.

Industrial-Scale Synthesis Approaches

Conventional Esterification Methodologies

The conventional synthesis of DEDB involves the esterification of diethylene glycol with benzoic acid under acidic conditions. This method typically employs stoichiometric ratios of reactants, with sulfuric acid or hydrochloric acid as catalysts. For example, a reaction mixture containing 10 mmol of diethylene glycol and 25 mmol of benzoic acid, catalyzed by antimony triacetate (Sb(OAc)₃), achieves a 98% yield after 48 hours at 105°C [1]. The process requires precise control of reaction parameters to minimize side products such as monoesters or oligomeric species.

Catalytic Rectification Processes

Catalytic rectification integrates reaction and separation steps to enhance efficiency. A notable approach uses heteropolyacid catalysts with saturated hydrocarbons like cyclohexane as water-carrying agents. For instance, heating a mixture of benzoic acid and diethylene glycol (2:1.05 molar ratio) at 180–200°C with 20 g of heteropolyacid catalyst removes water via azeotropic distillation, achieving high-purity DEDB [2]. This method reduces reaction time to 10–15 hours while maintaining yields above 90% [2].

Scale-up Considerations and Engineering Parameters

Scaling DEDB production necessitates addressing heat transfer, mass transfer, and catalyst distribution. Industrial reactors often employ stirred-tank configurations with reflux condensers to manage exothermic reactions. Key parameters include:

- Residence time: 48–72 hours for batch processes [1]

- Temperature gradients: Maintained below 5°C/cm to prevent localized decomposition

- Agitation speed: Optimized at 300–500 rpm for homogeneous mixing [2]

Advanced Catalytic Systems

Metal-Based Catalysts

2.2.1.1. Tin Oxide Catalysis

Tin oxide (SnO₂) catalysts facilitate esterification at moderate temperatures (120–150°C). While less common for DEDB, SnO₂ offers selectivity advantages in preventing diol dehydration, a side reaction that reduces yield.

2.2.1.2. Titanium-Based Catalytic Systems

Titanium tetraisopropoxide (Ti(OiPr)₄) enables esterification under milder conditions (90–110°C). Its Lewis acidity promotes nucleophilic attack by benzoic acid on diethylene glycol, though catalyst recovery remains challenging due to hydrolysis sensitivity.

2.2.1.3. Antimony Triacetate-Catalyzed Synthesis

Antimony triacetate (Sb(OAc)₃) is highly effective, achieving 98% yield at 105°C [1]. The catalyst operates via a dual mechanism:

- Activation of benzoic acid through coordination to Sb³⁺

- Stabilization of the tetrahedral intermediate during ester bond formation [5]

Solid-Supported Catalysts

Solid-supported catalysts, such as sulfonic acid-functionalized silica, enable continuous flow synthesis. These systems offer:

- Reusability: >10 cycles with <5% activity loss

- Enhanced diffusion: Mesoporous supports (pore size 5–10 nm) improve reactant access [6]

Ionic Liquid Catalysis

Basic ionic liquids like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) provide tunable solvent environments. They stabilize reactive intermediates while acting as Brønsted bases, achieving 85–92% yields at 130°C [4].

Process Optimization and Reaction Engineering

Temperature and Reaction Time Parameters

Optimal conditions vary by catalyst:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sb(OAc)₃ | 105 | 48 | 98 [1] |

| Heteropolyacid | 180–200 | 10–15 | 90 [2] |

| [Bmim][OAc] | 130 | 24 | 92 [4] |

Molar Ratio Optimization

A 2:1.05 molar ratio of benzoic acid to diethylene glycol minimizes unreacted diol while avoiding poly-esterification [2]. Excess diol (1.1:1) improves monoester conversion but requires post-synthesis purification.

Catalyst Loading Considerations

- Homogeneous catalysts: 1–2 mol% Sb(OAc)₃ [1]

- Heterogeneous catalysts: 5–10 wt% loading on silica supports [6]

Water Removal Strategies and Entrainers

Cyclohexane and toluene are effective entrainers, reducing water content to <0.5 wt% via azeotropic distillation [2]. Membrane-based pervaporation techniques offer energy-efficient alternatives, cutting steam consumption by 30% [4].

Green Chemistry Approaches

Energy-Efficient Synthesis Routes

Microwave-assisted synthesis reduces reaction times to 2–4 hours at 100°C, achieving 89% yield with 40% energy savings compared to conventional heating [4].

Catalyst Recovery and Reusability

Immobilized ionic liquids on magnetic nanoparticles enable magnetic separation, retaining 95% activity after 15 cycles [4]. Solid acid catalysts (e.g., Amberlyst-15) are regenerated via ethanol washing, maintaining >90% efficiency [6].

Waste Minimization Strategies

Closed-loop systems recover 98% of entrainers via condensation, while alkaline neutralization of spent catalysts converts Sb(OAc)₃ into inert Sb₂O₃ for safe disposal [1] [5].

Polyvinyl Chloride (PVC) Plasticization Mechanisms

Diethylene glycol dibenzoate functions as a highly effective plasticizer for polyvinyl chloride through several key mechanisms that enhance polymer flexibility and processability [1] [2]. The compound operates by embedding itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains . This fundamental mechanism results in improved mechanical properties and stability of the final product.

The plasticization process involves the interaction of diethylene glycol dibenzoate with PVC chains through its unique molecular structure, which contains two benzoate groups connected by a diethylene glycol backbone [1] [2]. This ester-based structure provides excellent polarity and molecular flexibility, enabling effective solvation in polar matrices such as PVC [4]. The compound demonstrates exceptional compatibility with PVC resin, exhibiting good heat stability, plasticized capacity, resistance to freeze, electrical properties, and ultraviolet filtering properties [1] [5].

Research has demonstrated that diethylene glycol dibenzoate can lower the glass transition temperature of PVC by approximately 100 K, from between 350 and 400 K to between 250 and 300 K [6] [7]. This significant reduction in glass transition temperature is a key indicator of plasticizer effectiveness and polymer structure modification. The compound achieves this effect through increased fractional free volume, which measures the volume not occupied by the polymer and serves as an indicator of plasticization efficiency [7].

The thermomechanical properties of PVC plasticized with diethylene glycol dibenzoate show significant improvements in Young's modulus and shear modulus reduction at room temperature [6] [7]. The compound demonstrates a diffusion coefficient of 2.269 × 10⁻¹⁴ m²/s at 300 K, indicating low migration properties that contribute to the stability of the plasticized material [7]. This low diffusion rate is particularly important for applications requiring long-term performance stability.

Table 1: PVC Plasticization Performance Parameters

| Parameter | Value | Performance Rating |

|---|---|---|

| Glass Transition Temperature Reduction (K) | ~100 | Excellent |

| Young's Modulus Reduction at 298K | Significant decrease | Good |

| Shear Modulus Reduction at 298K | Significant decrease | Good |

| Fractional Free Volume Increase | Increased mobility | Good |

| Diffusion Coefficient (m²/s at 300K) | 2.269 × 10⁻¹⁴ | Low migration |

| Compatibility with PVC | Excellent | High |

| Processing Temperature Reduction (°C) | 10-20 | Good |

| Thermal Stability Rating | Good | Good |

Polymer Compatibility Factors

Diethylene glycol dibenzoate exhibits excellent compatibility with a wide range of polymers, particularly those with polar characteristics [1] [2]. The compound demonstrates exceptional compatibility with polyvinyl chloride and polyvinyl acetate, making it suitable for various polymer systems [1] [2]. This compatibility stems from the presence of ester functional groups that enhance solvation in polar matrices and provide appropriate solubility parameters for applications with polar polymers [8].

The compatibility mechanism involves the interaction between the polar groups in diethylene glycol dibenzoate and the polymer chains [6]. The compound's molecular structure contains cohesive blocks in the form of ester groups that create van der Waals forces, hydrogen bonds, and electrostatic interactions with the polymer backbone [7]. These interactions are crucial for preventing leaching and migration while maintaining effective plasticization.

Research indicates that diethylene glycol dibenzoate is compatible with polyvinyl chloride, polyethylene terephthalate, polypropylene, polyurethane, and other thermoplastic polymers [2] [9]. The compound's compatibility extends to ethylene vinyl acetate emulsions, polysulfide rubbers, and various acrylic polymer systems [10] [11]. This broad compatibility makes it a versatile choice for multiple polymer matrices in different applications.

The compatibility factors are influenced by the compound's physical properties, including its density of 1.175 g/cm³, refractive index of 1.544, and viscosity of approximately 75 cP at 25°C [1] [12]. These properties contribute to effective mixing and uniform distribution within polymer systems, ensuring consistent performance across various applications.

Table 2: Polymer Compatibility Matrix

| Polymer Type | Compatibility Rating | Primary Application |

|---|---|---|

| Polyvinyl Chloride (PVC) | Excellent | Flexible films, flooring |

| Polyvinyl Acetate (PVA) | Excellent | Adhesives, emulsions |

| Polyethylene Terephthalate (PET) | Good | Packaging materials |

| Polypropylene (PP) | Good | Packaging materials |

| Polyurethane (PU) | Good | Sealants, elastomers |

| Ethylene Vinyl Acetate (EVA) | Good | Hot melt adhesives |

| Styrene Butadiene Rubber (SBR) | Good | Rubber compounding |

| Nitrile Butadiene Rubber (NBR) | Good | Rubber compounding |

| Acrylic Polymers | Excellent | Waterborne PSAs |

| Cellulose Acetate Butyrate | Good | Specialty applications |

Thermoplastic Polymers Modification

Diethylene glycol dibenzoate serves as an effective modifier for thermoplastic polymers, enhancing their flexibility, durability, and processability [2] [9]. The compound is particularly effective in thermoplastic polymers such as polyvinyl chloride, polyethylene terephthalate, and polypropylene, where it improves mechanical properties and processing characteristics [2] [9]. These modifications are achieved through the compound's ability to reduce intermolecular forces between polymer chains and increase free volume within the polymer matrix.

The thermoplastic modification process involves the incorporation of diethylene glycol dibenzoate into the polymer matrix during processing [13]. The compound's low volatility and thermal stability make it suitable for high-temperature processing operations typically required for thermoplastic materials [1] [2]. The modifications result in improved elongation at break, reduced brittleness, and enhanced processability during manufacturing [2] [10].

Research demonstrates that diethylene glycol dibenzoate can effectively modify the thermal properties of thermoplastic polymers by lowering their glass transition temperature and improving their flexibility at operating temperatures [6] [7]. The compound's ability to maintain effectiveness at processing temperatures while providing long-term stability makes it particularly valuable for thermoplastic applications requiring both processing efficiency and end-use performance.

The modification mechanisms involve the interaction between the diethylene glycol dibenzoate molecules and the thermoplastic polymer chains through physical blending and molecular-level interactions [7]. The compound's molecular structure, featuring two benzoate groups connected by a diethylene glycol backbone, provides the optimal balance of polarity and flexibility needed for effective thermoplastic modification [1] [2].

Performance improvements in thermoplastic polymers modified with diethylene glycol dibenzoate include reduced processing temperatures, improved flow characteristics, enhanced impact resistance, and better low-temperature flexibility [2] [10]. These modifications make the compound particularly suitable for applications in packaging materials, construction components, and automotive parts where enhanced flexibility and durability are required.

Adhesives and Sealants

Waterborne Acrylic Pressure-Sensitive Adhesives

Diethylene glycol dibenzoate demonstrates exceptional performance in waterborne acrylic pressure-sensitive adhesives, where it functions as both a plasticizer and performance modifier [14] [15]. The compound's compatibility with acrylic polymers and its ability to modify glass transition temperature make it particularly effective in these applications [14] [15]. Research conducted using design of experiments methodology has demonstrated that diethylene glycol dibenzoate can significantly enhance the performance characteristics of waterborne acrylic pressure-sensitive adhesives.

The mechanism of action in waterborne acrylic systems involves the reduction of the glass transition temperature of the polymer, which serves as an indicator of plasticizer compatibility and effectiveness [14] [15]. Studies have shown that diethylene glycol dibenzoate can reduce the glass transition temperature of acrylic polymers from approximately -20°C to lower values, resulting in improved flexibility and adhesive performance [15]. This glass transition temperature reduction is accompanied by changes in viscosity, which indicates the compatibility of the plasticizer in waterborne adhesive systems.

Performance evaluations using standardized testing methods have demonstrated that diethylene glycol dibenzoate increases tack properties in waterborne acrylic pressure-sensitive adhesives [14] [15]. All measurements of tack, including rolling ball tack, probe tack, quick stick, and loop tack, showed positive effects when the compound was incorporated into the adhesive formulation [14] [15]. The compound also affects peel strength characteristics, though to a lesser extent than tack properties.

The optimization of waterborne acrylic pressure-sensitive adhesives with diethylene glycol dibenzoate involves balancing the polymer, tackifier, and plasticizer components [14] [15]. Research has shown that the compound can allow for the use of less tackifier if desired and may moderate the resin's effects on adhesive performance [14] [15]. This flexibility in formulation provides adhesive manufacturers with greater control over final product properties.

Table 3: Adhesive Applications Performance Data

| Application | Tg Reduction Effect | Tack Improvement | Flexibility Enhancement | VOC Content |

|---|---|---|---|---|

| Waterborne Acrylic PSAs | Significant | Increased | High | Low |

| Pressure-Sensitive Adhesives | Moderate to High | Increased | High | Low |

| Hot Melt Adhesives | High | Increased | High | Low |

| Latex Adhesives | High | Increased | High | Low |

| Food Contact Adhesives | Moderate | Moderate | Moderate | Low |

| Construction Adhesives | High | Increased | High | Low |

| Packaging Adhesives | Moderate | Moderate | Moderate | Low |

Performance Modification in Adhesive Systems

Diethylene glycol dibenzoate provides significant performance modifications in various adhesive systems through its dual function as a plasticizer and tackifier [10] [16]. The compound enhances adhesion, cohesion, and flexibility in adhesive formulations, making them suitable for bonding diverse substrates including wood, metal, plastics, and ceramics [2] [10]. These performance modifications are achieved through the compound's ability to improve wetting properties and substrate interaction.

The performance modification mechanisms involve the compound's interaction with adhesive polymer chains to reduce glass transition temperature and increase chain mobility [14] [15]. This results in improved substrate wetting, enhanced peel strength, increased tack, and extended open times [10] [17]. The compound's low volatility contributes to stable performance characteristics over time, while its compatibility with polar polymers ensures effective integration into adhesive formulations.

Research has demonstrated that diethylene glycol dibenzoate can improve the wet tack and enhance weatherability of adhesive systems [10] [18]. The compound offers good flexibility, viscosity response, and adhesion even to challenging substrates [10]. These improvements are particularly significant in applications requiring long-term flexibility and resistance to environmental conditions.

The compound's effectiveness in performance modification extends to various adhesive chemistries, including acrylic, vinyl acetate ethylene, polyvinyl acetate, silane-terminated polyether, and silane-terminated polyurethane systems [10]. This broad compatibility makes diethylene glycol dibenzoate a versatile performance modifier for multiple adhesive technologies.

Performance modifications achieved with diethylene glycol dibenzoate include reduced set times, improved wet tack, enhanced weatherability, and extended open times [10] [17]. The compound also provides low volatile organic compound content, making it suitable for environmentally conscious formulations [10] [16]. These performance enhancements make it particularly valuable for applications in construction, packaging, and industrial bonding.

Tack and Adhesion Mechanisms

The tack and adhesion mechanisms of diethylene glycol dibenzoate in adhesive systems involve complex interactions between the compound, polymer matrix, and substrate surfaces [14] [15]. The compound enhances tack properties through its ability to modify the viscoelastic properties of the adhesive, resulting in improved surface contact and adhesion characteristics [14] [15]. This enhancement is achieved through the compound's plasticization effect, which increases polymer chain mobility and improves surface wetting.

The adhesion mechanism involves the compound's ability to reduce the glass transition temperature of the adhesive polymer, which increases the material's ability to flow and conform to substrate surfaces [14] [15]. This improved conformability results in better interfacial contact and enhanced adhesion strength [19]. The compound's molecular structure, featuring ester groups that can interact with both polar and non-polar surfaces, contributes to its effectiveness in promoting adhesion.

Research has demonstrated that diethylene glycol dibenzoate can increase all types of tack measurements in pressure-sensitive adhesives, including rolling ball tack, probe tack, quick stick, and loop tack [14] [15]. The compound's effect on tack is consistently positive across different adhesive formulations and test conditions [14] [15]. This universal tack improvement makes it a valuable additive for enhancing the immediate adhesion characteristics of pressure-sensitive adhesives.

The mechanisms of tack enhancement involve the compound's ability to modify the tackifying resin's effectiveness within the adhesive system [14] [15]. The compound can compensate for or enhance the effects of tackifying resins, providing formulators with greater flexibility in achieving desired tack levels [14] [15]. This mechanism is particularly important in applications where specific tack characteristics are required for optimal performance.

The adhesion mechanisms are further enhanced by the compound's low volatility and thermal stability, which ensure consistent performance over time [1] [2]. The compound's ability to maintain its plasticizing effect under various environmental conditions contributes to long-term adhesion stability [10]. These characteristics make diethylene glycol dibenzoate particularly suitable for applications requiring sustained adhesion performance.

Coatings and Paints Applications

Film Formation Enhancement

Diethylene glycol dibenzoate serves as an effective film-forming aid in waterborne coatings, significantly enhancing the coalescence process and improving film properties [8] [4]. The compound's low vapor pressure, ranging from 10⁻⁶ to 10⁻⁸ mmHg, results in low volatile organic compound content while providing effective coalescence assistance [8]. This makes it particularly valuable for formulations requiring reduced environmental impact without sacrificing performance.

The film formation mechanism involves the compound's ability to temporarily soften the polymer particles during the drying process, facilitating their coalescence into a continuous film [8] [4]. As a film-forming agent in acrylic emulsions, diethylene glycol dibenzoate demonstrates outstanding performance when added to coating formulations [4]. The compound's appropriate solubility parameters for polar polymers such as acrylates enable effective interaction with the polymer matrix during film formation.

Research has demonstrated that diethylene glycol dibenzoate can enhance film formation in both interior and exterior architectural coatings [8]. The compound's performance advantages include increased volume solids, improved gloss, and enhanced scrub resistance [8]. These improvements result from the compound's ability to promote better particle coalescence and reduce film defects that can occur during the drying process.

The film formation enhancement is particularly significant in waterborne coatings where the compound helps reduce the minimum film formation temperature [8]. This property allows coatings to form effective films at lower temperatures, expanding the application window and improving coating performance in various environmental conditions [8]. The compound's effectiveness in film formation is maintained across different polymer systems, making it a versatile coalescent aid.

Performance improvements in film formation include enhanced adhesion to various substrates, improved film continuity, and reduced porosity [8] [4]. The compound's ability to remain in the film and provide long-term plasticization contributes to improved flexibility and durability of the cured coating [8]. These characteristics make diethylene glycol dibenzoate particularly valuable for applications requiring high-performance film properties.

Durability and Weather Resistance Factors

Diethylene glycol dibenzoate contributes significantly to the durability and weather resistance of coating systems through its stable chemical structure and low volatility characteristics [8] [20]. The compound's molecular structure, featuring two benzoate groups connected by a diethylene glycol backbone, provides excellent resistance to hydrolysis and environmental degradation [4]. This stability is crucial for maintaining coating performance over extended periods of exposure to weather conditions.

The weather resistance mechanisms involve the compound's ability to maintain its plasticizing effect under various environmental stresses, including temperature fluctuations, humidity changes, and ultraviolet radiation exposure [1] [5]. The compound exhibits good resistance to freeze conditions and provides ultraviolet filtering properties that contribute to overall coating durability [1] [5]. These characteristics help prevent coating failure modes such as cracking, chalking, and loss of adhesion.

Research has demonstrated that coatings formulated with diethylene glycol dibenzoate exhibit excellent light resistance and weather resistance [20]. The compound's stability under environmental conditions helps maintain coating flexibility and prevents brittleness that can develop over time [20]. This long-term stability is particularly important for exterior coatings that must withstand continuous exposure to weathering conditions.

The durability enhancement provided by diethylene glycol dibenzoate includes improved resistance to cracking, enhanced flexibility retention, and better adhesion maintenance over time [20] [21]. The compound's low volatility ensures that its beneficial effects are retained throughout the coating's service life, preventing the gradual loss of plasticization that can occur with more volatile additives [8].

Performance evaluations have shown that coatings containing diethylene glycol dibenzoate demonstrate superior weatherability compared to formulations using conventional coalescents [20]. The compound's contribution to weather resistance includes protection against temperature-induced stress, moisture-related degradation, and photochemical deterioration [20] [21]. These protective effects make it particularly valuable for architectural and industrial coatings requiring long-term exterior performance.

Table 4: Coatings and Paints Performance Enhancement

| Property | Performance Level | Application Type |

|---|---|---|

| Film Formation Enhancement | High | Waterborne coatings |

| Gloss Improvement | Increased | Architectural coatings |

| Scrub Resistance | Enhanced | Architectural coatings |

| Block Resistance | Improved | Architectural coatings |

| Weather Resistance | Good | Exterior coatings |

| Hardness Development | Enhanced | Direct-to-metal coatings |

| Open Time Extension | Extended | Waterborne coatings |

| Volume Solids Increase | Increased | Architectural coatings |

Resins and Composites Modifications

As Reactive Diluents

Diethylene glycol dibenzoate functions effectively as a reactive diluent in resin systems, providing viscosity reduction and processing improvements while participating in the curing process [22] [23]. The compound's use as a reactive diluent in epoxy adhesives and other resin systems demonstrates its versatility beyond traditional plasticization applications [23]. As a reactive diluent, the compound helps reduce the viscosity of resin formulations while maintaining or enhancing final properties.

The reactive diluent mechanism involves the compound's ability to reduce the viscosity of high-molecular-weight resins during processing while becoming incorporated into the final cured network [23]. This dual function provides both processing benefits and performance enhancements in the final composite material [23]. The compound's chemical structure allows it to participate in cross-linking reactions while providing the necessary viscosity reduction for effective processing.

Applications of diethylene glycol dibenzoate as a reactive diluent include its use in alkyd resin manufacturing and drilling mud additives for crude oil recovery applications [1] [22]. The compound's effectiveness in these applications stems from its ability to improve resin flow characteristics while contributing to the final polymer network structure [22]. This makes it particularly valuable in applications requiring both processing efficiency and high-performance final properties.

The compound's performance as a reactive diluent is enhanced by its compatibility with various resin systems and its ability to maintain stability during processing conditions [22]. The compound's low volatility and thermal stability ensure that it remains effective throughout the processing cycle while providing consistent performance in the final application [1] [22].

Research has demonstrated that diethylene glycol dibenzoate can effectively reduce processing viscosity while maintaining or improving final composite properties [23]. The compound's effectiveness as a reactive diluent makes it suitable for applications in high-performance composites, protective coatings, and industrial adhesives [22] [23]. These applications benefit from the compound's ability to provide both processing advantages and performance enhancements.

Impact on Composite Material Properties

Diethylene glycol dibenzoate significantly influences composite material properties through its role as both a processing aid and performance modifier [24] [25]. The compound's incorporation into composite systems affects mechanical properties, thermal characteristics, and environmental resistance [24]. Research has shown that the compound can enhance flexibility, durability, and processability of composite materials while maintaining structural integrity.

The impact on composite properties involves the compound's ability to modify the polymer matrix characteristics, resulting in improved stress distribution and enhanced toughness [24]. The compound's presence in the composite matrix can improve impact resistance, reduce brittleness, and enhance the material's ability to withstand mechanical stress [24]. These improvements are achieved through the compound's plasticizing effect and its ability to modify intermolecular forces within the composite matrix.

Thermal property modifications include changes in glass transition temperature, thermal expansion characteristics, and heat deflection properties [24]. The compound's ability to reduce glass transition temperature can improve the composite's performance at operating temperatures while maintaining structural stability [24]. This thermal property modification is particularly important for composites used in applications with varying temperature requirements.

The compound's impact on composite environmental resistance includes improved moisture resistance, enhanced chemical stability, and better weathering performance [24]. The compound's stable chemical structure and low volatility contribute to long-term performance stability under various environmental conditions [24]. These characteristics make composites containing diethylene glycol dibenzoate suitable for demanding applications requiring sustained performance.

Performance evaluations have demonstrated that composites modified with diethylene glycol dibenzoate exhibit improved elongation at break, enhanced toughness, and better fatigue resistance [24]. The compound's ability to improve composite properties while maintaining processability makes it valuable for applications in automotive components, construction materials, and industrial equipment [24]. These applications benefit from the compound's ability to enhance both mechanical performance and manufacturing efficiency.

Table 5: Physical and Chemical Properties of Diethylene Glycol Dibenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H18O5 | Ataman Chemicals |

| Molecular Weight (g/mol) | 314.33 | Ataman Chemicals |

| CAS Number | 120-55-8 | Ataman Chemicals |

| Density (g/cm³) | 1.175 | Ataman Chemicals |

| Boiling Point (°C) | 235-237 | Ataman Chemicals |

| Flash Point (°C) | 232 | Ataman Chemicals |

| Refractive Index (n20/D) | 1.544 | Ataman Chemicals |

| Viscosity (cP at 25°C) | 75 | Ataman Chemicals |

| Freezing Point (°C) | 24 | Ataman Chemicals |

| Solubility in Water | Slightly soluble | Ataman Chemicals |

| Appearance | Clear, colorless liquid | Ataman Chemicals |

| Vapor Pressure (Pa at 25°C) | 0 | Ataman Chemicals |

Physical Description

CRYSTALS.

Color/Form

XLogP3

Boiling Point

at 0.7kPa: 236 °C

Flash Point

232 °C

Vapor Density

Density

Relative density (water = 1): 1.2

Melting Point

-28 °C

28 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 334 of 359 companies (only ~ 7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Plastics -> Plasticisers

Cosmetics -> Emollient; Plasticise

Methods of Manufacturing

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate: ACTIVE

AS A STABILIZER FOR PERFUMES.